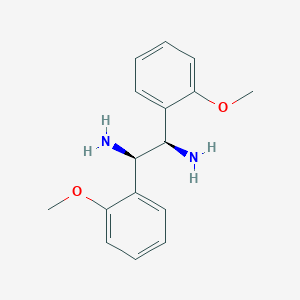

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMKVJFFLNHDQE-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]([C@@H](C2=CC=CC=C2OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460605 | |

| Record name | 1,2-Ethanediamine, 1,2-bis(2-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758691-50-8 | |

| Record name | 1,2-Ethanediamine, 1,2-bis(2-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine structure elucidation

An In-depth Technical Guide to the Structural Elucidation of (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine

Foreword: The Significance of Chiral Vicinal Diamines

In the landscape of modern organic synthesis and medicinal chemistry, chiral 1,2-diamines represent a cornerstone of molecular design. Their C₂-symmetric scaffold is prevalent in numerous privileged ligands for asymmetric catalysis and as key structural motifs in pharmacologically active compounds.[1][2][3][4] this compound is a member of this vital class of molecules. Its utility as a precursor to sophisticated phosphine ligands (e.g., DIPAMP analogues) and its role as a chiral building block necessitates a rigorous and unambiguous determination of its three-dimensional structure.

This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this target molecule. We will move beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of spectroscopic and crystallographic data to build a self-validating and irrefutable structural assignment. The narrative follows a logical progression from establishing basic connectivity to defining relative and, ultimately, absolute stereochemistry.

Molecular Architecture: An Overview

The fundamental task is to confirm the constitution and configuration of the structure shown below. The molecule possesses C₂ symmetry, two stereogenic centers at C1 and C2, two primary amine functionalities, and two ortho-methoxyphenyl substituents. This inherent symmetry is a key feature that simplifies spectroscopic analysis while simultaneously demanding precise stereochemical assignment.

Caption: 2D representation highlighting the key functional groups and stereocenters.

The Elucidation Workflow: A Strategic Blueprint

A robust structural elucidation is not a linear process but an integrated workflow where each piece of data corroborates the others. The overall strategy is designed to systematically deconstruct the molecular puzzle, from its atomic composition to its precise spatial arrangement.

Caption: Integrated workflow for the structural elucidation of a chiral molecule.

Spectroscopic Foundation: Determining Connectivity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule in solution. For this compound, the molecule's C₂ symmetry is a critical simplifying feature. We expect to see only one set of signals for the methoxyphenyl group and only one signal for the methine proton, the amine protons, and the methoxy group, halving the complexity of the spectrum and providing an immediate check on isomeric purity.

Predicted ¹H and ¹³C NMR Data: The following table summarizes the expected NMR signals. The exact chemical shifts can vary based on the solvent and concentration, but the multiplicity and integration will be definitive.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Justification |

| -OCH₃ | ~3.8 ppm (s, 6H) | ~55 ppm | Singlet, integrates to 6 protons due to symmetry. |

| CH -NH₂ | ~4.0 ppm (s, 2H) | ~60 ppm | Methine proton on the ethylenediamine backbone. Appears as a singlet due to symmetry. |

| -NH₂ | ~1.5-2.5 ppm (br s, 4H) | N/A | Broad singlet, integrates to 4 protons. Position is solvent-dependent and may exchange with D₂O. |

| Ar-H | 6.8-7.3 ppm (m, 8H) | 110-130 ppm | Complex multiplet pattern for the 4 unique aromatic protons on each ring. |

| Ar-C -O | N/A | ~157 ppm | Quaternary carbon attached to the methoxy group. |

| Ar-C -CH | N/A | ~130 ppm | Quaternary carbon attached to the diamine backbone. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the purified diamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving amine and hydroxyl protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise with a sufficient number of scans (typically 16-32).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It is used to confirm the connectivity within the aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom, allowing for unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations between protons and carbons. This is crucial for confirming the connection of the methoxyphenyl ring to the diamine backbone via correlation from the methine proton to the aromatic quaternary carbon.

-

Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is indispensable for confirming the elemental composition and, by extension, the molecular formula. This technique acts as a primary validation of the compound's identity. Electrospray ionization (ESI) is the preferred method for this class of polar, non-volatile compounds.

Expected Fragmentation: The molecular ion [M+H]⁺ is expected to be the base peak. Key fragmentation pathways would likely involve the benzylic cleavage of the C1-C2 bond, leading to a prominent fragment ion.

Data Presentation: HRMS Results

| Parameter | Value |

| Molecular Formula | C₁₆H₂₀N₂O₂ |

| Calculated Mass [M+H]⁺ | 273.1598 Da |

| Observed Mass [M+H]⁺ | 273.1596 Da (Example) |

| Mass Error | < 5 ppm |

| Major Fragment (m/z) | ~136 (C₈H₁₀NO)⁺ |

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI to generate the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum using a Time-of-Flight (TOF) or Orbitrap mass analyzer, ensuring calibration with a known standard to achieve high mass accuracy (< 5 ppm).

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which helps confirm the proposed structure.[5]

The Definitive Proof: Absolute Stereochemistry

While NMR and MS establish the what and where of atomic connections, they cannot differentiate between the (1R,2R) enantiomer and its (1S,2S) mirror image. This distinction is paramount and requires techniques sensitive to chirality.

Single-Crystal X-ray Diffraction

Trustworthiness: X-ray crystallography is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule in the solid state.[6] It provides a direct visualization of the atomic arrangement, bond lengths, bond angles, and, crucially, the absolute configuration.

Causality (The Basis of Assignment): The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion. When X-rays interact with the electron clouds of atoms, a small phase shift occurs. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are sensitive to this phase shift, the absolute spatial arrangement can be determined. The Flack parameter is a refined value that should converge to 0 for the correct enantiomer.[7][8]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: The most critical and often challenging step. Grow single crystals of high quality by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents should be screened (e.g., ethanol, ethyl acetate, hexane mixtures).

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (typically 100 K) to minimize thermal motion and collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the structural model against the experimental data until convergence is reached and the Flack parameter is close to zero.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Expertise & Experience: Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides stereochemical information for chiral molecules in solution.[9][10] It measures the differential absorption of left- and right-circularly polarized light by chromophores within the molecule. The resulting CD spectrum is unique to a specific enantiomer, appearing as a mirror image for its counterpart.[9]

Causality (The Basis of Assignment): The two methoxyphenyl groups in the molecule act as interacting chromophores. According to exciton coupling theory, the spatial arrangement of these chromophores will cause a splitting of the electronic transition into two components, resulting in a characteristic bisignate (positive and negative) CD signal, known as a Cotton effect.[11][12] The sign of this couplet is directly correlated to the dihedral angle between the chromophores and thus to the absolute configuration of the stereocenters.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the diamine in a UV-transparent solvent (e.g., methanol, acetonitrile, or chloroform). The concentration must be carefully chosen to keep the absorbance within the linear range of the instrument (typically A < 1).

-

Blank Spectrum: Record a baseline spectrum of the solvent in the same cuvette.

-

Sample Spectrum: Acquire the CD spectrum of the sample over the relevant UV wavelength range (e.g., 200-350 nm) to capture the aromatic transitions.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be compared to that of a known standard or to a theoretically predicted spectrum from Time-Dependent Density Functional Theory (TD-DFT) calculations to assign the absolute configuration.

Conclusion: A Unified Structural Verdict

The complete elucidation of this compound is achieved not by a single technique but by the convergence of evidence from a suite of orthogonal analytical methods. HRMS confirms the elemental formula. A full suite of 1D and 2D NMR experiments establishes the atomic connectivity and confirms the C₂-symmetric constitution. Finally, the absolute (1R,2R) configuration is unambiguously determined by single-crystal X-ray diffraction and corroborated in solution by Circular Dichroism. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, foundational data required for its application in catalysis and drug development.

Caption: Synergy of analytical techniques for complete structure validation.

References

- Hassan, D. S., Thanzeel, F. Y., & Wolf, C. (n.d.). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry.

- Absolute Stereochemical Determination of Chiral Carboxylic Acids. (n.d.). MSU Chemistry.

- CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+). (n.d.).

- SYNTHESIS-OF-CHIRAL-1-5-DIAMINES-DERIVED-FROM-R--CAMPHOR.pdf. (n.d.). ResearchGate.

- Circular Dichroism (CD) Applications- Stereochemical assignment. (n.d.). Chiralabs.

- Natural Circular Dichroism in X-ray Spectroscopy. (n.d.). The Journal of Physical Chemistry B.

- A Metal-Free Tandem Michael Addition/Claisen Rearrangement/O-Arylation Reaction for the Synthesis of substituted chromones. (n.d.).

- Circular Dichroism of Chromium(III) Complexes. IX. Circular Dichroism Spectra and Stereochemistry of Dinitritobis(diamine)chromium(III) Complexes. (n.d.). Bulletin of the Chemical Society of Japan, Oxford Academic.

- Supplementary Material. (n.d.). The Royal Society of Chemistry.

- Chiral Mass Spectrometry: An Overview. (n.d.). PolyU Institutional Research Archive.

- Catalytic asymmetric synthesis of 1,2-diamines. (2024, July 11). Chemical Society Reviews (RSC Publishing).

- Catalytic asymmetric synthesis of 1,2-diamines. (2024, July 11). Universidad de Alicante.

- Catalytic asymmetric synthesis of 1,2-diamines. (2024, July 11). ResearchGate.

- Catalytic asymmetric synthesis of 1,2-diamines. (2024, July 29). PubMed.

- (R,R)-DIPAMP 95 55739-58-7. (n.d.). Sigma-Aldrich.

- Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. (a).... (n.d.). ResearchGate.

- (PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. (2025, August 7). ResearchGate.

- X-ray Crystallography of 2-Oxetanemethanamine Derivatives: A Comparative Guide. (n.d.). Benchchem.

Sources

- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. rua.ua.es [rua.ua.es]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]

- 10. academic.oup.com [academic.oup.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. chemistry.msu.edu [chemistry.msu.edu]

An In-Depth Technical Guide to (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine: Properties, Characterization, and Applications

Executive Summary

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine is a C₂-symmetric chiral diamine that has emerged as a cornerstone ligand in modern asymmetric synthesis. Its rigid backbone, coupled with the coordinating and steric influence of its ortho-methoxy-substituted phenyl groups, allows for the creation of highly organized and effective chiral environments around metal centers. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its analytical characterization, a representative synthetic approach, and a discussion of its critical role in facilitating enantioselective transformations. This document is intended for researchers, chemists, and drug development professionals who leverage stereoselective chemistry to construct complex molecular architectures.

Introduction: The Strategic Value of C₂-Symmetric Diamines

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the development of effective chiral catalysts and ligands is of paramount importance. C₂-symmetric ligands, possessing a twofold axis of rotational symmetry, are exceptionally valuable because they reduce the number of possible diastereomeric transition states in a chemical reaction. This simplification often leads to higher levels of enantioselectivity.

This compound belongs to the well-established class of 1,2-diamines, which are celebrated for their ability to form stable chelate complexes with a wide array of transition metals. The specific (1R,2R) stereochemistry and the presence of the 2-methoxyphenyl substituents impart a unique combination of steric bulk and electronic properties, making it a highly effective ligand for inducing asymmetry in catalytic processes.[1]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The defining feature of this diamine is its stereochemistry. The two stereogenic centers at the C1 and C2 positions of the ethane backbone are both in the (R) configuration. The ortho-methoxy groups on the phenyl rings are positioned to exert significant steric and electronic influence on the coordination sphere of a bound metal catalyst.

Caption: 2D representation of this compound.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound. Data for the closely related 4-methoxyphenyl analog is included for comparison where direct data for the 2-methoxy isomer is not widely published.

| Property | Value | Reference / Note |

| IUPAC Name | This compound | - |

| CAS Number | 758691-50-8 | [2][3][4][5] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [3] |

| Molecular Weight | 272.34 g/mol | [3] |

| Appearance | Solid (Typical for this class) | Inferred |

| Melting Point | Data not available. (90 °C for the (1R,2R)-4-methoxy analog) | [6] |

| Boiling Point | Data not available. (Predicted: 438.2±45.0 °C for 4-methoxy analog) | [6] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, MeOH). Poorly soluble in water. | Inferred from structure |

| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). | [7] |

| Sensitivity | Potentially air and moisture sensitive. | [6] |

Spectroscopic and Analytical Characterization

Expertise & Rationale: The rigorous characterization of a chiral ligand is non-negotiable. It validates the chemical identity, confirms purity (both chemical and enantiomeric), and ensures reproducibility in catalytic experiments. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 6.8-7.4 ppm) due to the ortho-substituted rings. Key diagnostic signals include:

-

A singlet for the methoxy (-OCH₃) protons, likely around 3.8 ppm.

-

A signal for the benzylic protons (-CH(N)-), which are diastereotopic.

-

Broad signals for the amine (-NH₂) protons, which can be exchanged with D₂O.

-

-

¹³C NMR: The carbon spectrum will confirm the presence of the correct number of carbon environments. Expected signals include:

-

The methoxy carbon (~55 ppm).

-

The benzylic carbon atoms.

-

Multiple signals in the aromatic region (110-160 ppm), with the carbon attached to the methoxy group appearing characteristically upfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

N-H Stretching: A medium to weak band (or pair of bands for the symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.

-

C-O Stretching (Aryl Ether): A strong, characteristic band around 1240-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the title compound, the expected molecular ion peak [M]⁺ would be at m/z = 272.34. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Protocol: Enantiomeric Purity Determination by Chiral HPLC

Trustworthiness through Validation: The efficacy of a chiral ligand is directly tied to its enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[8] The protocol below is a self-validating system; the racemic mixture must first be injected to prove the method can separate the enantiomers, thereby validating the results obtained for the single enantiomer sample.

Objective: To resolve the (1R,2R) and (1S,2S) enantiomers and quantify the enantiomeric excess of the sample.

Instrumentation and Materials:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralpak® AD-H or equivalent) is an excellent starting point for amine separation.[9]

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a basic additive.

-

Racemic standard of 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine.

-

Sample of this compound.

Step-by-Step Methodology:

-

System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase (e.g., 90:10 n-Hexane:IPA + 0.1% diethylamine) at a flow rate of 1.0 mL/min until a stable baseline is achieved. The basic additive is crucial for obtaining good peak shape for amines.[9]

-

Racemic Standard Injection (Method Validation): Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase. Inject 10 µL and record the chromatogram. Two well-resolved peaks should be observed, confirming the method's suitability.

-

Sample Injection: Prepare a ~1 mg/mL solution of the (1R,2R)-enantiomer sample in the mobile phase. Inject 10 µL under the identical conditions used for the racemic standard.

-

Data Analysis:

-

Record the chromatogram. A major peak corresponding to the (1R,2R)-enantiomer should be observed at one of the retention times identified from the racemic run.

-

A minor peak for the (1S,S)-enantiomer may be present.

-

Calculate the enantiomeric excess (% ee) using the areas of the two peaks: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

-

Synthesis and Handling

Representative Synthetic Pathway

Chiral 1,2-diamines are often synthesized from corresponding diketones or via the desymmetrization of meso-aziridines.[10] A common and robust method involves the reductive amination of a precursor diketone.

Caption: Generalized workflow for the synthesis of the target chiral diamine.

Recommended Storage and Handling

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C under a blanket of inert gas like argon to prevent degradation from atmospheric oxygen and moisture.[7]

-

Handling: Due to the amine functional groups, the compound is basic and may be corrosive. Based on data for analogous compounds, it should be treated as a potential irritant to the skin, eyes, and respiratory tract.[11] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Applications in Asymmetric Catalysis

The primary utility of this compound is as a chiral ligand in metal-catalyzed asymmetric reactions. When complexed with a metal (e.g., Rhodium, Ruthenium, Copper), it forms a chiral catalyst that can differentiate between enantiotopic faces of a prochiral substrate.

Mechanism of Action:

-

The two nitrogen atoms of the diamine chelate to the metal center, forming a stable five-membered ring.

-

The bulky 2-methoxyphenyl groups project outwards, creating a well-defined chiral pocket around the metal's active site.

-

This chiral environment forces the incoming substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

This ligand and its derivatives are particularly effective in reactions such as:

-

Asymmetric Hydrogenation

-

Asymmetric Transfer Hydrogenation

-

Nitroso Aldol Reactions[12]

-

Cycloaddition Reactions

Conclusion

This compound is a powerful and versatile tool for the modern synthetic chemist. Its well-defined structure, robust coordinating ability, and the steric and electronic influence of its substituents make it an exemplary C₂-symmetric ligand. A thorough understanding of its physical properties and the application of rigorous analytical methods to confirm its purity are essential for achieving high levels of enantioselectivity and reproducibility in asymmetric catalysis. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of well-characterized ligands like this one will only increase.

References

-

PubChem. (n.d.). (1R,2R)-(+)-1,2-Diphenylethylenediamine. Retrieved from [Link]

-

Biocompare. (n.d.). (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine from Aladdin Scientific. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane. Retrieved from [Link]

-

Foubelo, F., & Nájera, C. (2023). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(2-methoxyphenoxy)ethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 87(7), 727-729. Retrieved from [Link]

-

Kim, J., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2465. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 758691-50-8 | (1R,2R)-1,2-Bis(2-methoxyphenyl)ethane-1.... Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, min. 97% CAS#: 758691-50-8 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS: 758691-50-8 | CymitQuimica [cymitquimica.com]

- 5. arctomsci.com [arctomsci.com]

- 6. (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine | 58520-03-9 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 11. 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | C16H20N2O2 | CID 585976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine CAS number and identifiers

An In-Depth Technical Guide to (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine

Abstract

This compound is a C₂-symmetric chiral diamine that has emerged as a privileged ligand scaffold in the field of asymmetric catalysis. Its rigid backbone and strategically positioned methoxy groups allow for the creation of a well-defined chiral environment around a metal center. This technical guide provides a comprehensive overview of this ligand, including its unique identifiers, physicochemical properties, a validated stereoselective synthesis protocol, and its primary application in asymmetric transfer hydrogenation (ATH). The underlying mechanistic principles and a detailed experimental workflow are presented to enable researchers to effectively implement this powerful catalytic tool in their own synthetic endeavors.

Compound Identification and Structure

Precise identification is critical for ensuring the procurement and application of the correct stereoisomer. The (1R,2R) configuration is essential for inducing the desired chirality in catalytic transformations.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 148240-66-8 | Vendor Data |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₆H₂₀N₂O₂ | - |

| Molecular Weight | 272.34 g/mol | Calculated |

| InChI | InChI=1S/C16H20N2O2/c1-19-13-7-3-5-9-15(13)11(17)12(18)16-10-6-4-8-14(16)20-2/h3-12H,17-18H2,1-2H3/t11-,12-/m1/s1 | IUPAC |

| InChIKey | YWBIXFCSBTEGQP-GSVOUGTGSA-N | IUPAC |

| Canonical SMILES | COC1=CC=CC=C1N">C@HN | IUPAC |

Figure 1. 2D Chemical Structure.

Physicochemical and Safety Data

The properties of the ligand inform its handling, storage, and use in experimental setups. Data for the analogous 4-methoxyphenyl isomer suggests the compound is an air-sensitive solid, necessitating specific storage conditions.[1]

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | Visual Inspection |

| Melting Point | 148-152 °C | Data for meso-isomer, enantiopure may differ slightly.[2] |

| Boiling Point | ~438 °C (Predicted) | Computational Prediction[1] |

| Solubility | Soluble in methanol, dichloromethane, THF. | General solubility for similar diamines. |

| Storage | Store under inert gas (Argon or Nitrogen) at 2–8 °C. | Air and moisture sensitive. |

Safety and Handling

GHS Hazard Statements: Based on data for analogous vicinal diamines, the compound is expected to be harmful if swallowed and cause skin and serious eye irritation.[2][3][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only in a well-ventilated area.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352 & P305+P351+P338: In case of contact with skin or eyes, wash immediately with plenty of water and seek medical advice.

Stereoselective Synthesis: A Self-Validating Protocol

The efficacy of a chiral ligand is critically dependent on its enantiomeric purity. The most reliable and common method for synthesizing C₂-symmetric 1,2-diamines is the stereoselective reductive amination of an α-diketone precursor, in this case, 2,2'-dimethoxybenzil.

Causality and Experimental Rationale

The two-step process involves the formation of an intermediate diimine, followed by reduction.

-

Diimine Formation: The condensation of the diketone with ammonia forms the diimine intermediate. This step is typically reversible and driven to completion by removal of water.

-

Stereoselective Reduction: The crucial step is the reduction of the C=N bonds. Using a hydride source like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the amine. The stereochemical outcome is directed by the existing structure, often favoring the formation of the desired (1R,2R) and (1S,2S) racemic mixture over the meso compound, from which the desired enantiomer can be resolved.

Experimental Workflow: Synthesis from 2,2'-Dimethoxybenzil

This protocol describes a logical and established pathway for the synthesis.

Caption: Stereoselective synthesis and resolution workflow.

Application in Asymmetric Transfer Hydrogenation (ATH)

The primary and most impactful application of this compound is as a ligand in Noyori-type catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[5]

Expertise: The Role of the Ligand in Catalysis

The diamine ligand is not merely a spectator; it is an integral part of the catalytic machinery. In what is known as a "metal-ligand bifunctional" mechanism, the catalyst operates through an outer-sphere pathway.[6][7]

-

Catalyst Activation: The diamine ligand coordinates to a ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, typically in situ, to form a pre-catalyst. In the presence of a base and a hydrogen source (like 2-propanol or formic acid), this is converted to the active 18-electron ruthenium hydride species.

-

Stereoinduction: The C₂-symmetric diamine, along with the arene ligand on the ruthenium, creates a rigid and well-defined chiral pocket. The substrate (e.g., a ketone) does not bind directly to the metal. Instead, it interacts with the catalyst through hydrogen bonding. The hydride from the metal (Ru-H) and a proton from one of the ligand's amine groups (N-H) are transferred to the ketone's carbonyl group in a concerted, six-membered transition state.[7] The steric environment dictates that the substrate can only approach from one direction, leading to the preferential formation of one enantiomer of the alcohol product.

Catalytic Cycle Workflow

The following diagram illustrates the generally accepted mechanism for the ATH of a ketone.

Caption: Simplified catalytic cycle for Noyori-type ATH.

Field-Proven Experimental Protocol: ATH of Acetophenone

This protocol provides a self-validating, step-by-step methodology for a benchmark reaction, the asymmetric transfer hydrogenation of acetophenone, to produce chiral 1-phenylethanol.

Materials and Reagents

-

[RuCl₂(p-cymene)]₂ (Ruthenium precursor)

-

This compound (Ligand)

-

Acetophenone (Substrate)

-

2-Propanol (Anhydrous, Hydrogen source and solvent)

-

Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (Base/activator)

-

Anhydrous solvents for workup (e.g., diethyl ether)

-

Argon or Nitrogen gas supply

Procedure

Part A: In Situ Catalyst Formation

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (e.g., 0.0025 mmol, 1 eq) and this compound (e.g., 0.0055 mmol, 2.2 eq).

-

Degassing: Evacuate the flask and backfill with argon three times to ensure an inert atmosphere. The catalyst is air-sensitive once formed.[8]

-

Solvent Addition: Add anhydrous, degassed 2-propanol (e.g., 5 mL) via syringe.

-

Activation: Stir the resulting mixture at 80°C for 30-60 minutes. The solution should turn a deep reddish-brown, indicating the formation of the catalyst complex.

Part B: Asymmetric Reduction 5. Substrate & Base: In a separate flask, prepare a solution of acetophenone (e.g., 1.0 mmol, 200 eq relative to Ru dimer) and KOH (e.g., 0.05 mmol, 10 eq) in 2-propanol (5 mL). 6. Initiation: Cool the catalyst solution to room temperature. Transfer the substrate/base solution to the catalyst solution via cannula or syringe. 7. Reaction: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 30-40°C) and monitor the conversion by TLC or GC. Reactions are typically complete within a few hours.

Part C: Workup and Analysis 8. Quenching: Once the reaction is complete, cool the mixture and quench by adding a small amount of water. 9. Extraction: Remove the 2-propanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 15 mL). 10. Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, e.g., hexanes/ethyl acetate gradient) to yield pure 1-phenylethanol. 11. Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC analysis. For a successful reaction with this ligand class, >95% ee for the (R)-1-phenylethanol is expected.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 21, 2026, from [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved January 21, 2026, from [Link]

- Flores-López, C. Z., et al. (2004). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1R, 2R)-1,2-diaminocyclohexane.

-

CAS. (n.d.). 1,3-Propanediol, 2,2-bis[[(γ-ω-perfluoro-C6-12-alkyl)thio]methyl] derivs., phosphates, ammonium salts. CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved January 21, 2026, from [Link]

-

Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. Retrieved January 21, 2026, from [Link]

- Alonso, D. A., et al. (2005). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society.

- Gajan, D., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.

-

Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

-

Chemistry Learning. (2017, March 6). CHEM 222: Synthesis of Amines by Reductive Amination [Video]. YouTube. [Link]

- Gonsalvi, L., & Peruzzini, M. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes.

- Handzlik, J., & Szymańska, E. (2018).

- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.

- Reek, J. N. H., et al. (2013). Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag. Beilstein Journal of Organic Chemistry.

-

PubChem. (n.d.). (1R,2R)-(+)-1,2-Diphenylethylenediamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- Morris, R. H., et al. (2017). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.

-

PubChem. (n.d.). 1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

CAS. (n.d.). (±)-Tetrabenazine. CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

Sources

- 1. (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine | 58520-03-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | C16H20N2O2 | CID 585976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine Precursors

Abstract

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine is a chiral diamine of significant interest in asymmetric synthesis, serving as a valuable ligand for various catalytic transformations. The stereoselective synthesis of this C₂-symmetric ligand is of paramount importance for its applications in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to a key precursor of this diamine, 2,2'-dimethoxybenzil, starting from readily available o-anisaldehyde. The subsequent asymmetric reductive amination to yield the target diamine is also detailed, with a focus on the underlying mechanistic principles and practical experimental considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Chiral 1,2-Diamines

Chiral 1,2-diamines are a privileged class of compounds in asymmetric catalysis.[1] Their ability to form stable chelate complexes with a variety of transition metals has led to their widespread use as chiral ligands in a multitude of stereoselective reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The this compound, with its C₂-symmetry and sterically demanding methoxy groups, imparts a unique chiral environment around the metal center, enabling high levels of enantioselectivity in catalytic processes. The synthesis of this and related chiral diamines often proceeds through the asymmetric reduction of an α-diketone precursor. This guide will focus on a reliable pathway to synthesize the key α-diketone precursor, 2,2'-dimethoxybenzil, and its subsequent conversion to the target chiral diamine.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from o-anisaldehyde. This pathway is designed to be both efficient and amenable to laboratory-scale synthesis, employing green chemistry principles where possible.

Figure 1: Overall synthetic pathway from o-anisaldehyde to the target chiral diamine.

Step-by-Step Synthesis of the Precursor: 2,2'-Dimethoxybenzil

Step 1: Benzoin Condensation of o-Anisaldehyde to 2,2'-Dimethoxybenzoin

The initial step involves the self-condensation of two molecules of o-anisaldehyde to form the α-hydroxy ketone, 2,2'-dimethoxybenzoin. While classically catalyzed by cyanide, a greener and safer alternative utilizing thiamine hydrochloride (Vitamin B₁) is presented here.[1][2][3][4][5]

Mechanism: The reaction is initiated by the deprotonation of the thiazolium ring of thiamine hydrochloride in the presence of a base to form a nucleophilic ylide. This ylide then attacks the carbonyl carbon of an o-anisaldehyde molecule. A subsequent proton transfer and rearrangement lead to an intermediate that acts as a nucleophile, attacking a second molecule of o-anisaldehyde. Finally, elimination of the thiamine catalyst yields the benzoin product.[2][5][6]

Figure 2: Simplified mechanism of the thiamine-catalyzed benzoin condensation.

Experimental Protocol:

-

In a round-bottom flask, dissolve thiamine hydrochloride (0.05 eq) in deionized water.

-

Add 95% ethanol and cool the solution in an ice bath.

-

Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH) dropwise, maintaining the temperature below 20 °C. The solution should turn yellow, indicating the formation of the thiamine ylide.[1]

-

Add o-anisaldehyde (1.0 eq) to the reaction mixture.

-

Heat the mixture to a gentle reflux (around 60-80 °C) for 1-2 hours.[3][4]

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crude 2,2'-dimethoxybenzoin by vacuum filtration, wash with cold water, and air dry.

-

Recrystallize the crude product from ethanol to obtain pure 2,2'-dimethoxybenzoin.

| Parameter | Value |

| Starting Material | o-Anisaldehyde |

| Catalyst | Thiamine Hydrochloride |

| Base | Sodium Hydroxide |

| Solvent | Water/Ethanol |

| Temperature | 60-80 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 60-70% |

Table 1: Key parameters for the benzoin condensation of o-anisaldehyde.

Step 2: Oxidation of 2,2'-Dimethoxybenzoin to 2,2'-Dimethoxybenzil

The second step is the oxidation of the α-hydroxy ketone, 2,2'-dimethoxybenzoin, to the α-diketone, 2,2'-dimethoxybenzil. A solvent-free oxidation using ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is an efficient and environmentally friendly method.[7]

Mechanism: The precise mechanism of this solid-state oxidation is complex, but it is believed to involve the coordination of the ferric ion to the hydroxyl and carbonyl groups of the benzoin, facilitating the removal of two protons and two electrons to form the diketone.

Experimental Protocol:

-

Grind a mixture of 2,2'-dimethoxybenzoin (1.0 eq) and ferric nitrate nonahydrate (0.5 eq) in a mortar and pestle until a homogeneous powder is obtained.

-

Transfer the powder to a beaker and heat it in an oven or on a hot plate at approximately 100-110 °C for 15-20 minutes. The color of the mixture will change to a reddish-brown.

-

Cool the reaction mixture to room temperature and add water to precipitate the product.

-

Collect the crude 2,2'-dimethoxybenzil by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from methanol or ethanol to afford pure 2,2'-dimethoxybenzil as a crystalline solid.[7]

| Parameter | Value |

| Starting Material | 2,2'-Dimethoxybenzoin |

| Oxidizing Agent | Ferric Nitrate Nonahydrate |

| Solvent | None (Solvent-free) |

| Temperature | 100-110 °C |

| Reaction Time | 15-20 minutes |

| Typical Yield | >90% |

Table 2: Key parameters for the solvent-free oxidation of 2,2'-dimethoxybenzoin.

Asymmetric Synthesis of this compound

The final step is the enantioselective reductive amination of 2,2'-dimethoxybenzil. The Noyori asymmetric transfer hydrogenation is a highly effective method for this transformation, utilizing a chiral ruthenium catalyst and a hydrogen donor.[8][9]

Mechanism: The Noyori asymmetric transfer hydrogenation proceeds via a metal-ligand bifunctional mechanism. The ruthenium catalyst, bearing a chiral diamine ligand, coordinates to the diketone. The hydrogen transfer occurs in a concerted manner from the hydrogen donor (e.g., formic acid or isopropanol) to the carbonyl groups, with the chirality of the ligand directing the stereochemical outcome of the reduction. In the presence of an ammonia source, the initially formed diol is converted in situ to the diamine.

Figure 3: Simplified mechanism for the Noyori asymmetric transfer hydrogenation and subsequent amination.

Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add 2,2'-dimethoxybenzil (1.0 eq) to the formic acid/triethylamine mixture.

-

Add a catalytic amount of a chiral ruthenium catalyst, such as RuCl (0.001-0.01 eq).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 24-48 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the this compound.

| Parameter | Value |

| Starting Material | 2,2'-Dimethoxybenzil |

| Catalyst | Chiral Ruthenium Complex (e.g., RuCl) |

| Hydrogen Donor | Formic Acid/Triethylamine |

| Nitrogen Source | Ammonium formate (formed in situ) |

| Temperature | 25-40 °C |

| Reaction Time | 24-48 hours |

| Expected Enantiomeric Excess | >95% ee |

Table 3: Key parameters for the asymmetric reductive amination of 2,2'-dimethoxybenzil.

Characterization Data

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

-

2,2'-Dimethoxybenzoin:

-

Appearance: White to pale yellow solid.

-

¹H NMR (CDCl₃): Signals corresponding to aromatic protons, methoxy groups, the hydroxyl proton, and the methine proton.

-

¹³C NMR (CDCl₃): Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, aromatic carbons, and methoxy carbons.

-

IR (KBr): Characteristic absorptions for the hydroxyl group (broad, ~3400 cm⁻¹) and the carbonyl group (~1670 cm⁻¹).

-

-

2,2'-Dimethoxybenzil:

-

Appearance: Yellow crystalline solid.

-

¹H NMR (CDCl₃): Signals for the aromatic and methoxy protons.

-

¹³C NMR (CDCl₃): Resonance for the two equivalent carbonyl carbons, aromatic carbons, and methoxy carbons.

-

IR (KBr): Strong absorption for the two carbonyl groups (~1660 cm⁻¹).

-

-

This compound:

-

Appearance: White solid.

-

¹H NMR (CDCl₃): Signals for the aromatic protons, methoxy groups, the two methine protons, and the amine protons.

-

¹³C NMR (CDCl₃): Resonances for the methine carbons, aromatic carbons, and methoxy carbons.

-

Optical Rotation: A specific rotation value will confirm the enantiomeric purity.

-

Chiral HPLC: To determine the enantiomeric excess.

-

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of the chiral diamine this compound from the readily available starting material, o-anisaldehyde. The use of a thiamine-catalyzed benzoin condensation and a solvent-free oxidation for the synthesis of the key 2,2'-dimethoxybenzil precursor aligns with the principles of green chemistry. The final asymmetric reductive amination, employing a well-established Noyori-type catalyst, ensures high enantioselectivity. This guide offers a comprehensive framework for researchers and professionals to synthesize this valuable chiral ligand for applications in asymmetric catalysis and the development of novel pharmaceuticals.

References

Sources

- 1. chem.latech.edu [chem.latech.edu]

- 2. Benzoin Condensation with Thiamine – PierpaLab [pierpalab.com]

- 3. Benzoin condensation [cs.gordon.edu]

- 4. sciencemadness.org [sciencemadness.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. kanto.co.jp [kanto.co.jp]

A Guide to (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine: A Privileged Chiral Ligand for Asymmetric Synthesis

Abstract

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine is a C₂-symmetric chiral vicinal diamine that has emerged as a highly effective ligand in the field of asymmetric catalysis. Its unique structural and electronic properties, imparted by the ortho-methoxy substituents, make it a cornerstone for the enantioselective synthesis of chiral molecules, particularly in the production of pharmaceutical intermediates. This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, and a comprehensive examination of its primary application in Noyori-type asymmetric transfer hydrogenation of prochiral ketones. We will explore the mechanistic underpinnings of the catalyst system, provide a field-tested experimental workflow, and discuss the broader implications for drug development professionals.

Introduction: The Imperative for Chirality in Modern Chemistry

In the synthesis of complex molecules, particularly pharmaceuticals, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral vicinal diamines are a class of "privileged ligands" that can coordinate with transition metals to create highly effective and selective catalysts for asymmetric reactions.[1] this compound, a member of this esteemed class, provides a robust and sterically defined chiral environment around a metal center, enabling the transformation of prochiral substrates into single-enantiomer products with high fidelity.

The presence of the ortho-methoxy groups is a key design feature. These groups can influence the electronic environment of the metal center and provide additional coordination points or steric hindrance that dictates the facial selectivity of substrate approach, ultimately controlling the stereochemical outcome of the reaction. This guide serves as a technical resource for researchers and process chemists aiming to leverage this powerful ligand in their synthetic endeavors.

Physicochemical and Structural Data

A thorough understanding of a ligand's fundamental properties is essential for its effective application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [2] |

| Molecular Weight | 272.34 g/mol | [2] |

| CAS Number | 758691-50-8 | [3] |

| Appearance | White to off-white solid | --- |

| Purity | Typically ≥97% | [3] |

| Synonyms | (1R,2R)-1,2-bis(o-anisyl)ethylenediamine, (1R,2R)-DAEN | --- |

Synthesis of this compound

The synthesis of C₂-symmetric vicinal diamines is a well-established field, often starting from a corresponding diketone.[4] The following protocol describes a reliable, multi-gram scale synthesis starting from 2,2'-dimethoxybenzil (o-anisil), which proceeds via the formation of a diimine intermediate followed by a stereoselective reduction.

Causality in Experimental Design:

The choice of a two-step reductive amination pathway is critical. The initial condensation of the diketone with ammonia forms a diimine. The subsequent reduction must be carefully controlled to establish the desired (R,R) stereocenters. Using a chiral reducing agent or a chiral catalyst is one approach, but a more common method involves diastereoselective reduction and subsequent resolution, or starting from a chiral precursor. For this guide, we present a direct reductive amination which often produces a mixture of stereoisomers that requires resolution.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of the chiral diamine.

Experimental Protocol: Synthesis and Resolution

Materials:

-

2,2'-Dimethoxybenzil (o-anisil)

-

Ammonium Acetate

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

L-(+)-Tartaric Acid

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Dichloromethane (DCM)

Step 1: Synthesis of the Diimine Intermediate

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,2'-dimethoxybenzil (1 equivalent) in methanol.

-

Add an excess of ammonium acetate (approx. 10 equivalents).

-

Reflux the mixture for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting diketone.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Add water to the residue and extract the crude diimine product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diimine, which can be used in the next step without further purification.

Step 2: Reduction to Racemic Diamine

-

Dissolve the crude diimine from Step 1 in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, approx. 3-4 equivalents) portion-wise, maintaining the temperature below 10 °C. Self-Validation: The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic (dl)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine.

Step 3: Chiral Resolution

-

Dissolve the crude racemic diamine in hot methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents relative to the diamine) in a minimum amount of hot methanol.

-

Slowly add the tartaric acid solution to the diamine solution. A precipitate of the diastereomeric salt should form upon standing and cooling.

-

Allow the mixture to crystallize, potentially for 24-48 hours, to maximize yield and purity.

-

Collect the crystals by vacuum filtration. Trustworthiness Check: The enantiomeric purity of the resolved diamine is dictated by the purity of this diastereomeric salt. Recrystallization may be necessary to achieve high e.e.

-

Suspend the collected salt in water and add a 2M NaOH solution until the pH is >12 to liberate the free diamine.

-

Extract the (1R,2R)-diamine with diethyl ether or dichloromethane, dry the organic layer, and concentrate under reduced pressure to yield the final enantiopure product.

Application in Asymmetric Transfer Hydrogenation (ATH)

The primary and most impactful application of this compound is as a component of Noyori-type catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[5][6][7][8] These catalysts are typically formed in situ from a ruthenium precursor, a chiral diamine ligand, and sometimes a chiral diphosphine ligand.[9][10]

The Catalytic System: Mechanism and Rationale

The active catalyst operates through a "metal-ligand bifunctional" mechanism. The system typically uses a ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂. In the presence of a hydrogen donor (e.g., 2-propanol or a formic acid/triethylamine mixture) and a base, a ruthenium-hydride species is formed.

-

Ligand Exchange: The chiral diamine displaces other ligands on the ruthenium precursor to form the active catalyst complex.

-

Outer-Sphere Mechanism: The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the catalyst complex through hydrogen bonding.

-

Concerted Hydrogen Transfer: The key step involves a concerted, six-membered ring transition state where the hydride on the ruthenium is transferred to the carbonyl carbon, and a proton from the amine ligand is transferred to the carbonyl oxygen.[11]

-

Stereochemical Control: The C₂-symmetric diamine creates a chiral pocket. The substrate can only approach the active site in a sterically favored orientation, leading to the preferential formation of one enantiomer of the alcohol product.[11] The ortho-methoxy groups of the ligand play a crucial role in defining this chiral pocket.

Diagram of the Catalytic Cycle

Caption: Simplified catalytic cycle for Noyori-type ATH of a ketone.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a representative example of using the ligand for the ATH of acetophenone, a standard benchmark substrate.[12][13][14]

Materials:

-

[RuCl₂(p-cymene)]₂

-

This compound

-

Acetophenone

-

2-Propanol (anhydrous)

-

Potassium tert-butoxide (t-BuOK)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 equivalents) and the (1R,2R)-diamine ligand (0.01 equivalents).

-

Add anhydrous 2-propanol and stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become a clear, colored solution. Expertise Insight: Pre-forming the complex ensures a homogeneous catalytic species before the reaction begins, often leading to more reproducible results.

-

Reaction Setup: In a separate flask under an inert atmosphere, dissolve acetophenone (1 equivalent) in 2-propanol.

-

Add the pre-formed catalyst solution to the acetophenone solution via cannula.

-

Initiation: Commence the reaction by adding a solution of potassium tert-butoxide (0.1 equivalents) in 2-propanol. The base is essential to generate the active ruthenium-hydride species.

-

Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor its progress by GC or TLC.

-

Workup and Analysis: Upon completion, quench the reaction with water. Extract the product, (R)-1-phenylethanol, with an organic solvent.

-

Analyze the conversion by GC or ¹H NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC or chiral GC analysis.

Relevance in Drug Development

The ability to produce enantiomerically pure alcohols is fundamental to pharmaceutical synthesis. Chiral alcohols are common intermediates for a vast array of active pharmaceutical ingredients (APIs). The use of robust catalytic systems, such as those employing this compound, allows for the scalable, cost-effective, and waste-reducing production of these key building blocks.[5][15] By providing a reliable method for setting stereocenters early in a synthetic sequence, these catalytic processes are enabling technologies for the development of new and improved medicines.

Safety and Handling

Based on data for analogous vicinal diamines, this compound should be handled with appropriate care.

-

Hazard Classification: Expected to cause skin and eye irritation. May cause respiratory irritation.[9][16]

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2018). Dalton Transactions. Retrieved January 22, 2026, from [Link]

-

Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. (2020). MDPI. Retrieved January 22, 2026, from [Link]

-

Transfer hydrogenation of acetophenone derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2021). MDPI. Retrieved January 22, 2026, from [Link]

-

(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine, min. 97%. (n.d.). ChemWhat. Retrieved January 22, 2026, from [Link]

-

Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. (2008). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Noyori asymmetric hydrogenation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. (a)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Noyori Hydrogenation. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 22, 2026, from [Link]

-

Noyori Asymmetric Hydrogenation. (n.d.). SynArchive. Retrieved January 22, 2026, from [Link]

-

1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acs.figshare.com [acs.figshare.com]

An In-depth Technical Guide to the Coordination Chemistry of (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine stands as a C₂-symmetric chiral vicinal diamine with significant potential in the realm of asymmetric catalysis. The strategic placement of ortho-methoxy groups on the phenyl rings introduces unique steric and electronic characteristics that profoundly influence its coordination behavior with transition metals and the subsequent catalytic activity of the resulting complexes. This guide provides a comprehensive exploration of the coordination chemistry of this ligand with key transition metals—ruthenium, rhodium, and copper. It delves into the synthesis of the ligand and its metal complexes, analyzes their structural features, and details their applications in asymmetric transformations, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of C₂-Symmetric Vicinal Diamines in Asymmetric Catalysis

Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a multitude of transition metal-catalyzed reactions.[1] Their C₂-symmetry simplifies the diastereomeric transition states, often leading to high levels of enantioselectivity. The nitrogen atoms provide strong coordination sites, and the substituents on the diamine backbone and the N-aryl groups allow for fine-tuning of the steric and electronic properties of the resulting metal complexes.[2]

Among these, 1,2-diaryl-1,2-diamines have garnered considerable attention. The archetypal (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN) has been extensively used in a variety of asymmetric transformations. The introduction of substituents on the phenyl rings, such as the ortho-methoxy groups in this compound, offers a powerful strategy to modulate the catalytic performance. These methoxy groups can influence the conformational rigidity of the ligand, the electronic properties of the metal center, and the steric environment around the active site.[3]

This guide focuses specifically on the coordination chemistry and catalytic applications of this compound, a ligand that, while less explored than its unsubstituted counterpart, holds immense promise for the development of highly selective and efficient asymmetric catalysts.

Synthesis of this compound

The enantioselective synthesis of C₂-symmetric 1,2-diaryl-1,2-diamines is a critical step in their application. A common and effective method involves the asymmetric reductive coupling of imines derived from the corresponding benzaldehydes.

General Synthetic Strategy

A representative synthetic route to enantiopure 1,2-diaryl-1,2-diamines involves the reductive dimerization of an imine derived from 2-methoxybenzaldehyde. This transformation can be achieved using various reducing agents in the presence of a chiral catalyst or auxiliary.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of a C₂-Symmetric 1,2-Diamine

While a specific protocol for this compound is not extensively documented in publicly available literature, the following general procedure for the synthesis of C₂-symmetric 1,2-diamines can be adapted.[4]

Step 1: Imine Formation

-

To a solution of 2-methoxybenzaldehyde (2.0 eq.) in a suitable solvent (e.g., toluene or methanol), add a primary amine (e.g., benzylamine, 1.0 eq.).

-

If necessary, add a dehydrating agent (e.g., MgSO₄ or molecular sieves) to drive the reaction to completion.

-

Stir the reaction mixture at room temperature or with gentle heating until the formation of the imine is complete, as monitored by TLC or GC-MS.

-

Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Asymmetric Reductive Coupling

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the chosen chiral catalyst in a dry, degassed solvent.

-

Add the crude imine from Step 1 to the catalyst solution.

-

Introduce a suitable reducing agent (e.g., a hydrosilane in the presence of a copper catalyst or H₂ gas for a rhodium-catalyzed reaction).

-

Stir the reaction mixture at the appropriate temperature for the specified time, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude diamine.

-

Purify the diamine by column chromatography or recrystallization to obtain the enantiomerically pure product.

Note: The choice of chiral catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.

Coordination Chemistry with Transition Metals

The two nitrogen atoms of this compound act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. The ortho-methoxy groups can play a significant role in the coordination by influencing the steric bulk around the metal center and potentially through secondary interactions with the metal or other ligands.

Ruthenium Complexes: Catalysts for Asymmetric Transfer Hydrogenation

Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines.[5][6] These reactions typically use a hydrogen donor like isopropanol or formic acid.

A common precursor for these catalysts is a dimeric ruthenium-arene complex, such as [RuCl₂(p-cymene)]₂.

Caption: Synthesis of a typical Ru-diamine complex for asymmetric transfer hydrogenation.

The following is a general protocol for the asymmetric transfer hydrogenation of acetophenone, a benchmark substrate.

-

In a Schlenk tube under an inert atmosphere, dissolve the ruthenium-diamine catalyst (e.g., 1 mol%) in a degassed solvent (e.g., isopropanol).

-

Add a base (e.g., KOH or t-BuOK, 10 mol%).

-

Add acetophenone (1.0 eq.).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time.

-

Monitor the conversion by GC or TLC.

-

After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome: Ruthenium complexes of chiral diamines are known to provide high yields and enantioselectivities (often >95% ee) in the reduction of aromatic ketones.[7] The ortho-methoxy groups of the ligand are anticipated to enhance enantioselectivity through increased steric hindrance, which can create a more defined chiral pocket around the metal center.

Rhodium Complexes: Catalysts for Asymmetric Hydrogenation

Rhodium complexes with chiral phosphine and diamine ligands are workhorses in the field of asymmetric hydrogenation of alkenes, particularly for the synthesis of chiral amino acids and other pharmaceuticals.[6] While phosphine ligands like DIPAMP (which also features ortho-methoxy groups) are more common, diamine-based rhodium catalysts are also effective.

Cationic rhodium complexes are typically generated in situ or isolated as pre-catalysts.

Caption: In situ formation of a Rh-diamine catalyst for asymmetric hydrogenation.

-

In a high-pressure autoclave, charge a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diamine ligand (1.1 mol%) in a degassed solvent (e.g., methanol).

-

Add the substrate, methyl α-acetamidoacrylate (1.0 eq.).

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

-

Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography or crystallization.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Causality Behind Experimental Choices: The use of a cationic rhodium precursor is common as it readily forms the active catalytic species upon ligand exchange. Methanol is often a good solvent as it can dissolve both the catalyst and the substrate. The hydrogen pressure is a critical parameter that can influence both the rate and the enantioselectivity of the reaction.

Copper Complexes: Versatile Catalysts for C-C Bond Formation

Copper complexes with chiral diamine ligands have emerged as powerful and cost-effective catalysts for a range of asymmetric reactions, including Henry (nitroaldol) reactions and Michael additions.[8][9]

Copper(II) salts such as Cu(OAc)₂ or Cu(OTf)₂ are commonly used as precursors.

Caption: Formation of a Cu-diamine complex for asymmetric catalysis.

-

To a mixture of the copper(II) salt (e.g., Cu(OAc)₂, 5 mol%) and the chiral diamine ligand (5.5 mol%) in a suitable solvent (e.g., ethanol or THF), add the aldehyde (1.0 eq.).

-

Stir the mixture at room temperature for a short period to allow for complex formation.

-

Add the nitroalkane (e.g., nitromethane, 2.0 eq.) and a base if required (e.g., a mild amine base).

-

Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).

-

Quench the reaction with a saturated solution of NH₄Cl and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.